Ethoxy vs. Methoxy Substitution: Lipophilicity-Driven Potency Modulation in Pyridazinyl-Benzamide Scaffolds
The ethoxy group at the pyridazine 6-position confers higher lipophilicity (calculated logP ~3.1) compared to the methoxy analog (calculated logP ~2.5), a factor known to influence membrane permeability and target binding within the LRRK2 inhibitor pharmacophore [1]. While direct matched-pair biochemical data are not publicly available for these exact compounds, the class-level SAR from 5-substituted-N-pyridazinylbenzamide series demonstrates that alkoxy chain length at this position correlates positively with LRRK2 inhibitory potency (ethoxy > methoxy in analogous matched pairs) [2]. Users selecting the methoxy analog risk suboptimal target engagement owing to reduced hydrophobic contact with the kinase hinge region.
| Evidence Dimension | Calculated logP (lipophilicity surrogate) |
|---|---|
| Target Compound Data | clogP = 3.08 ± 0.42 (ALOGPS 2.1) |
| Comparator Or Baseline | N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide: clogP = 2.51 ± 0.38 |
| Quantified Difference | ΔclogP ≈ 0.57 log units (approximately 3.7-fold higher theoretical membrane partitioning for the ethoxy compound) |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm; experimental logP not determined. |
Why This Matters
Higher lipophilicity within an optimal range can improve passive cellular permeability and CNS penetration potential, directly influencing the compound's utility in cell-based and in vivo efficacy models.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. logP prediction for CAS 899986-59-5 and methoxy analog. View Source
- [2] Ding X, Stasi LP, Dai X, et al. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorg Med Chem Lett. 2019;29(3):406-412. View Source
